4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO2S/c15-12-3-7-14(8-4-12)20(18,19)17-10-9-11-1-5-13(16)6-2-11/h1-8,17H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLAHFNANYRWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound is valuable in organic synthesis for the preparation of more complex molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Structural and Conformational Differences
Key structural variations among sulfonamide derivatives influence their molecular conformations and interactions:
Key Observations :
- The dihedral angle between benzene rings in the target compound (41.17°) is larger than in analogs II (38.5°) and III (32.6°), suggesting greater conformational flexibility .
- Fluorine substituents enhance metabolic stability and hydrophobic interactions, while bromine increases electrophilicity for covalent binding .
Key Observations :
- The target compound’s ethyl-fluorophenyl chain may improve membrane permeability compared to bulkier analogs like cyclohexyl derivatives .
- Thiazole- and benzofuran-containing sulfonamides exhibit enhanced specificity for parasitic or cancer targets .
Biological Activity
4-Bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, a bromine atom, and a fluorophenyl moiety. Its molecular formula is C₁₄H₁₄BrFNO₂S, with a molecular weight of approximately 357.24 g/mol. The presence of the bromine and fluorine substituents is crucial for its biological activity, as they can influence the compound's interaction with biological targets.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. The sulfonamide group is known to interact with dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thereby exhibiting antibacterial properties. Additionally, the bromine atom enhances the compound's lipophilicity, aiding in cell membrane penetration and increasing its bioavailability.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves the inhibition of bacterial cell division by targeting essential enzymes like dihydropteroate synthase .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Sulfonamide group, bromine atom | Antibacterial |
| 4-Bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide | Thiazole moiety | Antibacterial |
| N-(2-(4-fluorophenyl)thiazol-4-yl)ethylbenzenesulfonamide | Fluorine substitution | Antibacterial |
Anticancer Activity
In addition to antibacterial properties, this compound has shown potential anticancer activity. Studies have reported that derivatives of sulfonamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure-activity relationship studies suggest that modifications on the phenyl ring can significantly enhance or reduce anticancer efficacy.
Table 2: Anticancer Activity Data
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 0.65 |
| 4-Bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide | A549 (lung cancer) | 1.47 |
| Reference Compound (Doxorubicin) | MCF-7 | 0.79 |
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of sulfonamides, including those with bromine and fluorine substitutions, exhibited significant antibacterial activity against resistant strains of bacteria. The compound's ability to penetrate bacterial membranes was noted as a critical factor in its efficacy .
- Anticancer Properties : In vitro studies on various cancer cell lines revealed that modifications in the structure of sulfonamides could lead to enhanced cytotoxicity. For instance, the introduction of electron-withdrawing groups (EWGs) showed a correlation with increased potency against MCF-7 cells .
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide?
- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A primary route includes:
Sulfonylation : Reacting 4-bromobenzenesulfonyl chloride with 2-(4-fluorophenyl)ethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (triethylamine or NaHCO₃) to form the sulfonamide bond .
Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity.
- Key Considerations : Temperature control (0–5°C during sulfonylation) minimizes side reactions like hydrolysis of the sulfonyl chloride .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the bromine and fluorine substituents. Aromatic protons appear as distinct multiplets (δ 7.2–8.1 ppm), while the ethyl linker’s CH₂ groups resonate at δ 3.4–3.8 ppm .
- FT-IR : Sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at 383.01 Da) .
Q. What structural features influence its reactivity and biological interactions?
- Methodological Answer :
- Bromine Substituent : Enhances electrophilic aromatic substitution reactivity and serves as a handle for further functionalization (e.g., Suzuki couplings) .
- Sulfonamide Group : Participates in hydrogen bonding (N–H⋯O) with biological targets like carbonic anhydrases .
- Fluoropethyl Linker : The ethyl spacer balances hydrophobicity and flexibility, affecting membrane permeability .
Advanced Research Questions
Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Dihedral Angles : The benzene rings form a U-shape with a dihedral angle of ~41.2°, influencing packing efficiency .
- Hydrogen Bonding : N–H⋯O interactions (2.8–3.0 Å) stabilize the crystal lattice, while F⋯F contacts (3.2 Å) contribute to layered structures .
- Comparison with Analogues : Substituting the 4-fluorophenyl group with bromo or nitro substituents reduces dihedral angles (e.g., 32.6° in nitro derivatives), altering solubility .
Q. What strategies optimize yield in multi-step synthesis?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., sulfonamide bond completion) .
- Solvent Selection : Replace DMF with THF in coupling steps to reduce side-product formation .
- Catalysis : Pd(PPh₃)₄ (2 mol%) in Suzuki-Miyaura cross-couplings improves bromine substitution efficiency (>80% yield) .
Q. How to design experiments to assess enzyme inhibitory activity (e.g., carbonic anhydrase)?
- Methodological Answer :
- In Vitro Assays :
Fluorescence Quenching : Monitor intrinsic tryptophan fluorescence of the enzyme upon compound binding .
Kinetic Analysis : Measure Ki values using stopped-flow spectroscopy with 4-nitrophenyl acetate as a substrate .
- Controls : Compare with acetazolamide (a known inhibitor) to validate assay sensitivity .
Q. How can computational models predict binding affinity and guide structural modifications?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with carbonic anhydrase IX (PDB: 3IAI). The sulfonamide’s NH forms a 2.9 Å hydrogen bond with Thr199 .
- QSAR Studies : Hammett σ values for substituents (e.g., -Br: σ = +0.23) correlate with inhibitory potency (R² = 0.89) .
- MD Simulations : 100-ns trajectories assess stability of the protein-ligand complex; RMSD < 2.0 Å indicates robust binding .
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Data Triangulation :
Assay Standardization : Use the SRB (sulforhodamine B) cytotoxicity assay (λ = 564 nm) with fixed cell densities (1,000 cells/well) to ensure reproducibility .
Orthogonal Validation : Confirm enzyme inhibition via both fluorescence assays and isothermal titration calorimetry (ITC) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
